3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol
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Overview
Description
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is a chemical compound with significant potential in scientific research. It is known for its unique structure, which includes a quinazoline core substituted with a bromo and phenyl group, and an amino phenol moiety. This compound has garnered attention due to its diverse applications in various fields of science and industry.
Mechanism of Action
Target of Action
The primary targets of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol are Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation .
Mode of Action
This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and survival .
Biochemical Pathways
The compound affects the EGFR and HER2 signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell growth and induction of cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR and HER2 activity, disruption of cell signaling pathways, and potential induction of cell death . These effects could contribute to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol typically involves multi-step organic reactions. One common method includes the reaction of 6-bromo-4-phenylquinazoline with aniline derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo group, using nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the phenol group can lead to the formation of quinones, while reduction of the quinazoline core can yield dihydroquinazolines .
Scientific Research Applications
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-phenylquinazoline: Shares the quinazoline core but lacks the amino phenol moiety.
4-Phenylquinazoline: Similar structure but without the bromo substitution.
3-Aminophenol: Contains the amino phenol moiety but lacks the quinazoline core.
Uniqueness
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the quinazoline core and the amino phenol moiety allows for versatile reactivity and interaction with various biological targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(25)12-15/h1-12,25H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYLQXJOFFGYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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